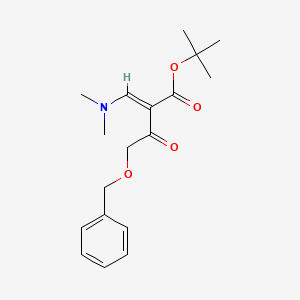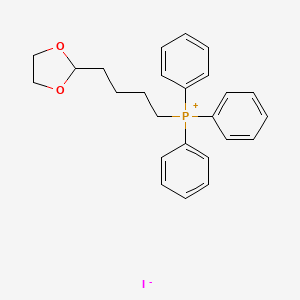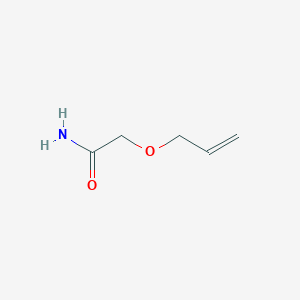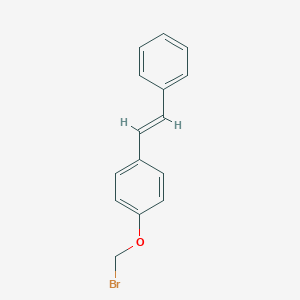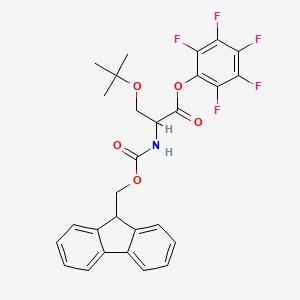![molecular formula C6H10N4O2S B12829638 N-[3-(aminomethyl)pyridin-2-yl]sulfamide CAS No. 1049605-44-8](/img/structure/B12829638.png)
N-[3-(aminomethyl)pyridin-2-yl]sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)pyridin-2-yl]sulfamide can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with a suitable sulfamide precursor under controlled conditions. The reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further use .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(aminomethyl)pyridin-2-yl]sulfamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
N-[3-(aminomethyl)pyridin-2-yl]sulfamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-[3-(aminomethyl)pyridin-2-yl]sulfamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[3-(aminomethyl)pyridin-2-yl]sulfamide include:
3-(aminomethyl)pyridine: A related compound with a similar pyridine ring structure.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide functional group.
3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring and imidazole moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
1049605-44-8 |
|---|---|
Fórmula molecular |
C6H10N4O2S |
Peso molecular |
202.24 g/mol |
Nombre IUPAC |
3-(aminomethyl)-2-(sulfamoylamino)pyridine |
InChI |
InChI=1S/C6H10N4O2S/c7-4-5-2-1-3-9-6(5)10-13(8,11)12/h1-3H,4,7H2,(H,9,10)(H2,8,11,12) |
Clave InChI |
QZSBTGZRTITYIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)NS(=O)(=O)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
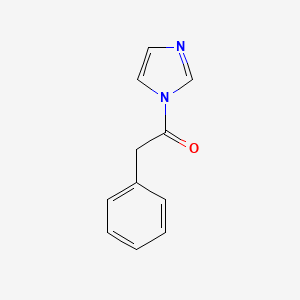
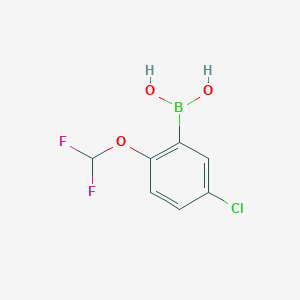


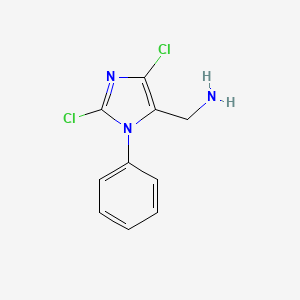

![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)
